![molecular formula C14H16N2O4 B611118 Taglutimide CAS No. 14166-26-8](/img/structure/B611118.png)
Taglutimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taglutimide is a sedative-hypnotic glutarimide derivative.
Wissenschaftliche Forschungsanwendungen
Sedative-Hypnotic Drug
Taglutimide has been identified as a new sedative-hypnotic drug . It has been shown to reduce spontaneous motor activity, potentiate the central-depressant effect of pentobarbital, and antagonize the central-stimulant effect of amphetamine after oral administration .
Narcotic Activity
Intravenous administration of Taglutimide has been associated with narcotic activity . This suggests potential applications in pain management and anesthesia.
Potentiation of Analgesic Action
Oral administration of Taglutimide has been found to potentiate the analgesic action of morphine without being effective on its own . This could be useful in enhancing the effectiveness of pain management strategies.
Influence on Drug Metabolism
Pretreatment with Taglutimide has been shown to significantly decrease the plasma dicoumarol level and shorten the duration of hexobarbital-induced narcosis in rats . This suggests that Taglutimide could influence the metabolism of certain drugs, potentially affecting their efficacy and side effects.
Acceleration of In Vitro Metabolism
Taglutimide pretreatment has been found to accelerate the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine . This could have implications for drug interactions and the design of drug administration regimens.
Absorption and Elimination
Studies on the absorption, blood level course, renal, fecal, and biliary elimination of Taglutimide have been conducted . Understanding these pharmacokinetic properties is crucial for determining the appropriate dosage and administration schedule of the drug.
Wirkmechanismus
- Taglutimide is a sedative-hypnotic glutarimide derivative . However, specific primary targets for taglutimide are not well-documented in the literature.
- It significantly influences drug metabolism, impacting plasma levels of certain drugs and the duration of drug-induced effects in rats.
- Taglutimide is lipophilic and accelerates the in vitro metabolism of specific drugs without significantly increasing liver weight or protein content .
- It differs from other inducing agents by not being a substrate of monooxygenases .
Target of Action
Mode of Action
Pharmacokinetics
Eigenschaften
IUPAC Name |
4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJPYAYMWPUPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864473 |
Source
|
Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taglutimide | |
CAS RN |
14166-26-8, 20537-86-4 |
Source
|
Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.